molecular formula C12H18BNO3 B6164536 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 2223040-19-3

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B6164536
CAS No.: 2223040-19-3
M. Wt: 235.09 g/mol
InChI Key: WDGOLHANVAEMRD-UHFFFAOYSA-N
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Description

The compound “1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical compound that contains a pyrrole ring and a boronate ester group . The boronate ester group is derived from a compound known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of this compound could involve the reaction of a pyrrole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The exact synthetic route would depend on the specific pyrrole derivative used. A study has reported the synthesis of a similar compound through two substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a boronate ester group, which includes a boron atom bonded to two oxygen atoms and a carbon atom . The boronate ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

The boronate ester group in this compound can participate in various chemical reactions. For example, it can react with amines to form imine linkages . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the boronate ester group could influence its reactivity and solubility .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of a Suzuki coupling reaction between a boronic acid and a halogenated pyrrole. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the ketone functional group. ", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "1-bromo-5-(1H-pyrrol-2-yl)ethan-1-one", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Diethyl ether", "Toluene", "Acetyl chloride", "Aluminum chloride" ], "Reaction": [ "Step 1: The boronic acid is prepared by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride with sodium borohydride in the presence of a palladium catalyst.", "Step 2: The boronic acid is then coupled with 1-bromo-5-(1H-pyrrol-2-yl)ethan-1-one using a Suzuki coupling reaction. The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of copper(I) iodide as a co-catalyst. The reaction is carried out in diethyl ether as a solvent.", "Step 3: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst. The reaction is carried out in toluene as a solvent.", "Step 4: The final product, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethan-1-one, is obtained by purification through column chromatography." ] }

CAS No.

2223040-19-3

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-yl]ethanone

InChI

InChI=1S/C12H18BNO3/c1-8(15)9-6-7-10(14-9)13-16-11(2,3)12(4,5)17-13/h6-7,14H,1-5H3

InChI Key

WDGOLHANVAEMRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)C

Purity

95

Origin of Product

United States

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